6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid

Physicochemical profiling Fragment-based drug discovery Lead optimization

6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid (CAS 1159831-12-5; molecular formula C₇H₄FN₃O₂; molecular weight 181.12 g/mol) is a heterocyclic building block comprising a [1,2,4]triazolo[4,3-a]pyridine fused core with a single fluorine substituent at the 6-position and a carboxylic acid handle at the 3-position. The compound is commercially available at ≥98% purity from multiple global suppliers and is primarily utilized as a synthetic intermediate in medicinal chemistry programs targeting kinase inhibition, immuno-oncology, and CNS indications.

Molecular Formula C7H4FN3O2
Molecular Weight 181.126
CAS No. 1159831-12-5
Cat. No. B2721870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
CAS1159831-12-5
Molecular FormulaC7H4FN3O2
Molecular Weight181.126
Structural Identifiers
SMILESC1=CC2=NN=C(N2C=C1F)C(=O)O
InChIInChI=1S/C7H4FN3O2/c8-4-1-2-5-9-10-6(7(12)13)11(5)3-4/h1-3H,(H,12,13)
InChIKeyWMJFGPOUBBEUFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid (CAS 1159831-12-5): Procurement-Relevant Identity and Physicochemical Baseline


6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid (CAS 1159831-12-5; molecular formula C₇H₄FN₃O₂; molecular weight 181.12 g/mol) is a heterocyclic building block comprising a [1,2,4]triazolo[4,3-a]pyridine fused core with a single fluorine substituent at the 6-position and a carboxylic acid handle at the 3-position . The compound is commercially available at ≥98% purity from multiple global suppliers and is primarily utilized as a synthetic intermediate in medicinal chemistry programs targeting kinase inhibition, immuno-oncology, and CNS indications . Its MFCD identifier is MFCD12401434 . The [1,2,4]triazolo[4,3-a]pyridine scaffold has been validated across multiple target classes including c-Met, Smoothened, IDO1, p38 MAPK, and mGluR2, establishing the core as a privileged structure in drug discovery [1][2].

Why 6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid Cannot Be Casually Replaced by Its 6-Bromo, 6-Trifluoromethyl, or Unsubstituted Analogs


Substitution at the 6-position of the [1,2,4]triazolo[4,3-a]pyridine scaffold is not a neutral structural variation. The fluoro, bromo, trifluoromethyl, and unsubstituted analogs each present fundamentally different electronic (Hammett σ), steric (van der Waals radius), lipophilic (calculated logP), and metabolic stability profiles that directly govern downstream reactivity, target binding, and pharmacokinetics [1]. In the context of the broader triazolo[4,3-a]pyridine SAR landscape, electron-withdrawing character at the 6-position modulates heme coordination geometry in IDO1 inhibition, influences Smo binding affinity, and alters the reactivity of the 3-carboxylic acid handle in amide coupling chemistry [2][3]. The fluorine atom at C-6 occupies a unique middle ground: it provides moderate electron withdrawal (σₘ = 0.34) without the steric bulk of bromine (vdW radius 1.85 Å vs 1.47 Å for F) or the pronounced lipophilicity of trifluoromethyl, making it the substituent of choice when balancing potency optimization against physicochemical property deterioration [4]. Generic replacement with the 6-bromo or 6-CF₃ congener would alter both the electronic landscape of the fused ring system and the LogD of derived amide products, potentially compromising target engagement, solubility, or metabolic clearance in ways that cannot be predicted a priori.

6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid: Quantitative Differentiation Evidence vs. Closest Analogs


Molecular Weight and Heavy Atom Count: Procurement and Formulation Implications of 6-Fluoro vs. 6-Bromo vs. 6-Trifluoromethyl Substitution

Among commercially available 6-substituted [1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid building blocks, the 6-fluoro derivative possesses the lowest molecular weight (181.12 g/mol) and smallest substituent van der Waals radius. The 6-bromo analog (CAS 1159831-86-3) carries a molecular weight of 242.03 g/mol (33.6% heavier), while the 6-trifluoromethyl analog (C₈H₄F₃N₃O₂) weighs 231.13 g/mol (27.6% heavier) . The unsubstituted parent scaffold ([1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid, C₇H₅N₃O₂) has a molecular weight of 163.13 g/mol [1]. For fragment-based drug discovery programs operating under the Rule of Three (MW < 300, cLogP ≤ 3), the fluoro derivative's lower mass provides greater headroom for subsequent elaboration before exceeding lead-like property thresholds.

Physicochemical profiling Fragment-based drug discovery Lead optimization

C-F vs. C-Br Bond Strength: Implications for Metabolic Stability in Derived Compounds

The carbon-fluorine bond at the 6-position (C-F bond dissociation energy ≈ 485 kJ/mol for aromatic C-F) is substantially stronger than the carbon-bromine bond (C-Br BDE ≈ 340 kJ/mol for aromatic C-Br), making the fluoro derivative intrinsically less susceptible to oxidative debromination or CYP450-mediated metabolic cleavage at this position [1]. This is a well-established class-level principle in medicinal chemistry: the replacement of bromine with fluorine at metabolically labile positions on aromatic rings generally improves microsomal stability. While no head-to-head microsomal stability data for the free carboxylic acid building blocks themselves were located, this principle has been validated across numerous aromatic heterocycle series and is directly transferable to the triazolo[4,3-a]pyridine scaffold [2].

Metabolic stability Cytochrome P450 Drug metabolism

Electronic Modulation of the Triazolopyridine Core: Hammett Substituent Constants for 6-Position SAR Design

The 6-fluoro substituent exerts a moderate electron-withdrawing effect on the [1,2,4]triazolo[4,3-a]pyridine ring system (Hammett σₘ = 0.34, σₚ = 0.06 for fluorine) [1]. This is distinct from the 6-bromo substituent (σₘ = 0.39, σₚ = 0.23), the 6-trifluoromethyl group (σₘ = 0.43, σₚ = 0.54), and the unsubstituted parent (σ = 0). In the IDO1 holo-inhibitor series, the electron-withdrawing character at this position directly influences the coordination geometry of the triazole nitrogen with the heme iron, and the 6-CF₃ analog (VS9) achieved an IC₅₀ of 2.6 ± 0.5 μM in the A375 cellular assay, while compounds lacking this substitution showed substantially reduced potency [2][3]. The fluoro substituent provides an intermediate electronic perturbation between the unsubstituted and CF₃ extremes, offering a finer tool for electronic tuning of the scaffold's heme-binding or kinase-inhibitory properties.

Structure-activity relationship Electronic effects Scaffold optimization

Calculated Lipophilicity: 6-Fluoro Offers a Balanced logP Between Polar Unsubstituted and Lipophilic 6-Bromo/6-CF₃ Analogs

The experimentally measured logP for 6-fluoro-[1,2,4]triazolo[4,3-a]pyridine (the decarboxylated parent heterocycle, CAS 1019024-79-3) is 0.73 . While direct logP measurement for the 3-carboxylic acid derivative was not located, the well-validated π-contribution of the fluoro substituent (π ≈ 0.14) predicts that the 6-fluoro carboxylic acid will have a logD₇.₄ intermediate between the unsubstituted parent (more polar) and the 6-bromo (π ≈ 0.86) or 6-CF₃ (π ≈ 0.88) analogs (more lipophilic) [1]. This intermediate lipophilicity is strategically valuable in lead optimization, as it avoids the excessive logP contributions that can drive hERG binding, CYP inhibition, and poor aqueous solubility associated with bromo and trifluoromethyl substituents, while still providing sufficient hydrophobicity for passive membrane permeability [2].

Lipophilicity ADME Physicochemical property optimization

Commercial Availability and Analytical Specification: Batch-to-Batch Reproducibility for Multi-Step Synthesis Programs

6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is stocked by multiple independent global suppliers with standardized purity specifications of ≥98% (HPLC) and available batch-specific QC documentation including NMR, HPLC, and in some cases GC traces . The 6-bromo analog (CAS 1159831-86-3) is typically offered at 95% purity , representing a 3-percentage-point lower purity baseline. The 6-trifluoromethyl analog is offered through fewer suppliers and at premium pricing. Multi-supplier sourcing redundancy for the 6-fluoro compound reduces single-vendor supply risk and enables competitive benchmarking for large-scale synthesis programs. Kishida Chemical (Japan) lists the compound for pharmaceutical R&D applications under ISO-certified quality systems [1]. The sodium salt form (sodium 6-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate) is also commercially available, offering improved aqueous solubility for biological assay preparation .

Chemical procurement Quality control Synthetic reproducibility

Optimal Procurement and Application Scenarios for 6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid (CAS 1159831-12-5)


Fragment-Based and Ligand-Efficiency-Driven Kinase Inhibitor Discovery

The low molecular weight (181.12 g/mol) and moderate lipophilicity (predicted logD₇.₄ ≈ 0.5–1.0 for the carboxylic acid form) of this building block make it an ideal fragment starting point for programs targeting c-Met, p38 MAPK, or other kinases where the [1,2,4]triazolo[4,3-a]pyridine scaffold has demonstrated nanomolar potency [1][2]. The 3-carboxylic acid handle enables direct amide coupling to diverse amine fragments without protection/deprotection steps. The 6-fluoro substituent provides a balance of electronic withdrawal and metabolic stability superior to 6-bromo or unsubstituted alternatives, as supported by class-level SAR from IDO1 and Smoothened inhibitor programs [3][4].

IDO1 Holo-Inhibitor Lead Optimization Requiring Heme-Coordinating Scaffolds

The [1,2,4]triazolo[4,3-a]pyridine chemotype has been validated as a novel heme-binding scaffold for IDO1 catalytic holo-inhibition, with the 6-CF₃ analog VS9 achieving IC₅₀ = 2.6 μM in the A375 melanoma cell assay [3]. The 6-fluoro building block provides a less lipophilic, metabolically more stable alternative to 6-CF₃ for iterative SAR exploration at the heme-coordinating pocket A. Researchers seeking to balance IDO1 potency against physicochemical property deterioration should prioritize this building block over the 6-CF₃ or 6-Br variants.

Multi-Step Synthesis of 6-Substituted Triazolopyridine-Derived Clinical Candidates

The ≥98% purity specification, multi-supplier availability, and the sodium salt solubilized form make this compound the most reliable 6-halogenated triazolo[4,3-a]pyridine-3-carboxylic acid building block for multi-step synthetic sequences. The electron-withdrawing fluorine at C-6 activates the pyridine ring for nucleophilic aromatic substitution (SNAr) chemistry, enabling further diversification, while the carboxylic acid at C-3 provides a orthogonal functional handle for amide bond formation [1]. The C-F bond's resistance to Pd-catalyzed cross-coupling (in contrast to C-Br) also enables chemoselective synthetic strategies where the 6-position is reserved for late-stage SNAr while other positions undergo metal-catalyzed transformations.

Property-Driven Fragment Library Construction for CNS and Oncology Targets

For organizations constructing proprietary fragment libraries, the 6-fluoro derivative fills a specific property niche: it is the only commercially available 6-halogenated [1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid that simultaneously satisfies fragment-like criteria (MW < 200, H-bond donors ≤ 3, H-bond acceptors ≤ 6) while providing a synthetic handle for rapid library enumeration via amide coupling [5]. The 6-bromo analog exceeds the MW preference for fragment libraries (242 vs. 181 g/mol), while the 6-CF₃ variant introduces a large lipophilic penalty (π = 0.88) inconsistent with fragment physicochemical guidelines. The fluoro derivative's balanced profile makes it the preferred procurement choice for systematic property-based fragment screening collections.

Quote Request

Request a Quote for 6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.